![molecular formula C32H24N6O2 B14146272 N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide CAS No. 547751-48-4](/img/structure/B14146272.png)
N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenyldiazenyl groups attached to a benzene-1,2-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the phenyldiazenyl groups through a diazotization reaction, followed by coupling with aniline derivatives. The final step involves the formation of the benzene-1,2-dicarboxamide core through a condensation reaction with phthalic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a dye and in the development of biosensors.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide involves its interaction with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its functionality in materials science and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with pyridine groups instead of phenyldiazenyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Contains pyridyl groups and is used in coordination chemistry.
Uniqueness
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is unique due to its phenyldiazenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific redox behavior and molecular interactions .
Eigenschaften
CAS-Nummer |
547751-48-4 |
|---|---|
Molekularformel |
C32H24N6O2 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
1-N,2-N-bis(4-phenyldiazenylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H24N6O2/c39-31(33-23-15-19-27(20-16-23)37-35-25-9-3-1-4-10-25)29-13-7-8-14-30(29)32(40)34-24-17-21-28(22-18-24)38-36-26-11-5-2-6-12-26/h1-22H,(H,33,39)(H,34,40) |
InChI-Schlüssel |
RTNUNGZJUVBVEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
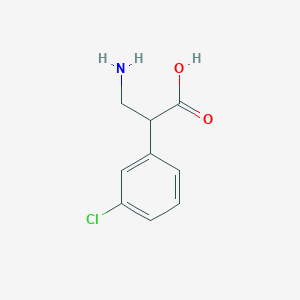
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
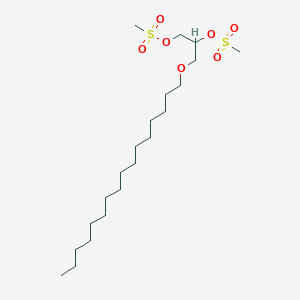
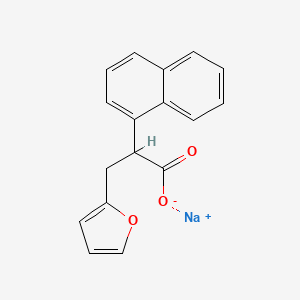
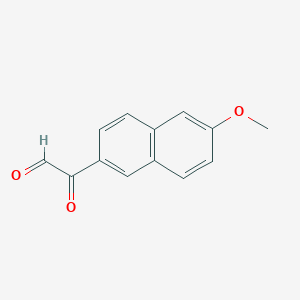
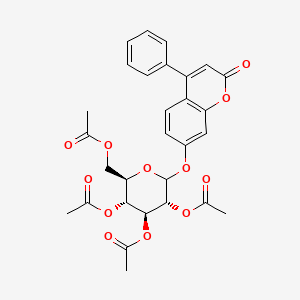
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
